molecular formula C12H14BrNS B13618955 2-(4-Bromopentyl)benzo[d]thiazole

2-(4-Bromopentyl)benzo[d]thiazole

Cat. No.: B13618955
M. Wt: 284.22 g/mol
InChI Key: PIAPKLPIYMZTPK-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 2-(4-Bromopentyl)benzo[d]thiazole can be achieved through several synthetic routes. One common method involves the reaction of 2-aminobenzenethiol with 4-bromopentyl bromide under basic conditions. This reaction typically requires a solvent such as toluene and a base like potassium carbonate. The reaction mixture is heated to reflux, and the product is isolated through crystallization .

Industrial production methods may involve more efficient and scalable processes, such as microwave irradiation or one-pot multicomponent reactions. These methods can enhance the yield and purity of the final product while reducing the reaction time and energy consumption .

Chemical Reactions Analysis

2-(4-Bromopentyl)benzo[d]thiazole undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include bases like sodium hydride, solvents like dimethylformamide, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 2-(4-Bromopentyl)benzo[d]thiazole involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, the compound may act as an inhibitor of enzymes or receptors involved in disease processes. The thiazole ring can interact with the active site of the target protein, leading to inhibition of its activity. Additionally, the bromopentyl group can enhance the compound’s binding affinity and selectivity for the target .

Properties

Molecular Formula

C12H14BrNS

Molecular Weight

284.22 g/mol

IUPAC Name

2-(4-bromopentyl)-1,3-benzothiazole

InChI

InChI=1S/C12H14BrNS/c1-9(13)5-4-8-12-14-10-6-2-3-7-11(10)15-12/h2-3,6-7,9H,4-5,8H2,1H3

InChI Key

PIAPKLPIYMZTPK-UHFFFAOYSA-N

Canonical SMILES

CC(CCCC1=NC2=CC=CC=C2S1)Br

Origin of Product

United States

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